![molecular formula C20H15NO3S B3069021 9H-Fluoren-9-one,O-[(4-methylphenyl)sulfonyl]oxime CAS No. 98503-52-7](/img/structure/B3069021.png)
9H-Fluoren-9-one,O-[(4-methylphenyl)sulfonyl]oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9H-Fluoren-9-one,O-[(4-methylphenyl)sulfonyl]oxime” is a chemical compound with the molecular formula C20H15NO3S . It has a molecular weight of 349.4 g/mol . The IUPAC name for this compound is (fluoren-9-ylideneamino) 4-methylbenzenesulfonate .
Molecular Structure Analysis
The molecular structure of “9H-Fluoren-9-one,O-[(4-methylphenyl)sulfonyl]oxime” consists of a fluorenone core, which is a tricyclic aromatic ketone, attached to a 4-methylbenzenesulfonate group via an oxime linkage . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 5.1, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound’s topological polar surface area is 64.1 Ų, and it has three rotatable bonds . The exact mass and monoisotopic mass are both 349.07726451 g/mol .Scientific Research Applications
Analytical Applications in Determining Antioxidant Activity
9H-Fluoren-9-one, O-[(4-methylphenyl)sulfonyl]oxime, as a chemical compound, may be utilized in various analytical methods aimed at determining antioxidant activity. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test, the Hydroxyl Radical Antioxidant Capacity (HORAC) test, and the Cupric Reducing Antioxidant Power (CUPRAC) test rely on chemical reactions and spectrophotometry, which could potentially involve compounds like 9H-Fluoren-9-one, O-[(4-methylphenyl)sulfonyl]oxime due to their chemical properties. These methods are applied in antioxidant analysis or determining the antioxidant capacity of complex samples, critical in fields like food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Role in Cholinesterase Inhibition Research
Research on reversible cholinesterase inhibitors, particularly in the context of pretreatment for exposure to organophosphates, is another area where 9H-Fluoren-9-one, O-[(4-methylphenyl)sulfonyl]oxime might find application. Compounds that act as AChE inhibitors are evaluated for their potential to provide protection against organophosphate poisoning. The study and development of such compounds are critical in improving therapeutic outcomes for exposure to these toxic agents (Lorke & Petroianu, 2018).
Environmental Degradation Studies
In environmental sciences, the study of microbial degradation of polyfluoroalkyl chemicals, which may include compounds similar to 9H-Fluoren-9-one, O-[(4-methylphenyl)sulfonyl]oxime, is vital. These studies focus on understanding the biodegradation pathways, the half-lives of precursors, and the potential for defluorination, which are essential for evaluating the environmental fate and effects of these chemicals (Liu & Mejia Avendaño, 2013).
properties
IUPAC Name |
(fluoren-9-ylideneamino) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S/c1-14-10-12-15(13-11-14)25(22,23)24-21-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORIDVBGYJPGCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2C3=CC=CC=C3C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Fluoren-9-one,O-[(4-methylphenyl)sulfonyl]oxime |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.